4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(2-methoxybenzyl)butanamide
Beschreibung
Eigenschaften
Molekularformel |
C18H20N4O2 |
|---|---|
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
N-[(2-methoxyphenyl)methyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide |
InChI |
InChI=1S/C18H20N4O2/c1-24-15-8-3-2-7-14(15)13-19-18(23)11-6-10-17-21-20-16-9-4-5-12-22(16)17/h2-5,7-9,12H,6,10-11,13H2,1H3,(H,19,23) |
InChI-Schlüssel |
IWUYCWGTOXUSKT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1CNC(=O)CCCC2=NN=C3N2C=CC=C3 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Cyclocondensation of 2-Hydrazinylpyridines
A one-pot synthesis involves reacting 2-hydrazinylpyridine with α,β-unsaturated carbonyl compounds. For example, chloroethynylphosphonates undergo 5-exo-dig cyclization with 2-hydrazinylpyridines to yield triazolopyridines in near-quantitative yields. This method is atom-economical and operates under mild conditions (room temperature, 4 hours), avoiding catalysts.
Reaction Conditions:
Oxidative Cyclization
Alternative routes employ oxidative cyclization of pyridylhydrazones. For instance, 2-hydrazinylpyridine reacts with aromatic aldehydes in the presence of iodine, forming triazolopyridines at room temperature. This method tolerates electron-donating and withdrawing substituents on the aldehyde.
Optimized Parameters:
Synthesis of the Butanamide Linker
The butanamide chain is introduced via amide coupling between a carboxylic acid derivative and an amine. Two approaches are prevalent:
Carbodiimide-Mediated Coupling
Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt), 4-chlorobutanoyl chloride reacts with tert-butyl carbamate to form the protected intermediate. Deprotection with trifluoroacetic acid yields 4-aminobutanamide.
Key Steps:
HATU-Assisted Amidation
For sterically hindered substrates, hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) enhances coupling efficiency. 4-Bromobutanamide is coupled with tert-butylamine using HATU and N-methylmorpholine (NMM) in DMF, achieving 80–90% yields.
Advantages:
-
Solubility: DMF resolves solubility issues with hydrophobic reactants.
-
Side Reactions: Minimized racemization compared to carbodiimides.
Functionalization with the 2-Methoxybenzyl Group
The 2-methoxybenzyl moiety is appended via reductive amination or nucleophilic substitution:
Reductive Amination
4-Aminobutanamide reacts with 2-methoxybenzaldehyde in the presence of sodium cyanoborohydride (NaBH3CN). The reaction proceeds in methanol at pH 5 (adjusted with acetic acid), yielding the secondary amine after 12 hours.
Conditions:
Alkylation
Alternatively, 4-bromobutanamide undergoes nucleophilic substitution with 2-methoxybenzylamine in dimethyl sulfoxide (DMSO) at 80°C. Potassium carbonate (K2CO3) acts as a base, achieving 65% yield after 24 hours.
Limitations:
-
Side Products: Competing elimination reactions reduce efficiency.
-
Solvent Constraints: DMSO necessitates post-reaction purification via column chromatography.
Integrated Synthetic Routes
Sequential Assembly (Core → Linker → Substituent)
A three-step protocol isolates intermediates for quality control:
-
Triazolopyridine Core Synthesis (Method 1.1, 95% yield).
-
Butanamide Formation (Method 2.2, 85% yield).
-
2-Methoxybenzyl Attachment (Method 3.1, 75% yield).
Convergent Approach
The triazolopyridine core and 2-methoxybenzylbutanamide are synthesized separately and coupled via Suzuki-Miyaura cross-coupling. Using palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3) in toluene/water (3:1), the reaction achieves 70% yield.
Catalyst System:
Reaction Optimization and Challenges
Solvent Effects
Temperature Control
Catalytic Enhancements
-
Microwave Irradiation: Reduces reaction time for triazolopyridine cyclization from 4 hours to 20 minutes.
-
Enzymatic Catalysis: Lipases (e.g., Candida antarctica) achieve enantioselective amidation, though yields remain moderate (50–60%).
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
Analyse Chemischer Reaktionen
Nucleophilic Acyl Substitution
The amide bond undergoes substitution with primary amines under mild conditions:
| Reaction Conditions | Reagents | Product | Yield (%) |
|---|---|---|---|
| DCM, RT, 12 hrs | n-Butylamine | N-(2-methoxybenzyl)-4-(triazolopyridin-3-yl)butylamine | 68 |
| DMF, 60°C, 6 hrs | Benzylamine | Corresponding benzylamide derivative | 72 |
This reactivity enables modular functionalization of the amide group while preserving the triazolopyridine core.
Hydrogenolysis of Methoxy Group
Catalytic hydrogenation removes the methoxy substituent:
| Condition | Catalyst | Product | Selectivity |
|---|---|---|---|
| H₂ (1 atm), Pd/C, EtOH, 25°C | 10% Pd/C | De-methoxylated analog | >95% |
| H₂ (3 atm), PtO₂, THF, 50°C | Adams catalyst | Over-reduced byproducts | 78% |
The reaction provides access to phenolic derivatives for structure-activity relationship studies.
Triazole Ring Functionalization
Electrophilic bromination occurs regioselectively at the triazole C5 position:
| Brominating Agent | Solvent | Temperature | Product Structure | Yield (%) |
|---|---|---|---|---|
| NBS | CCl₄ | Reflux | 5-Bromo-triazolopyridine derivative | 58 |
| Br₂ (cat. FeCl₃) | CHCl₃ | 0°C | Dibrominated side product | 32 |
This brominated intermediate serves as a precursor for Suzuki-Miyaura cross-couplings.
Hydrolytic Stability
pH-dependent hydrolysis profiles reveal:
| pH | Temperature | Half-life (hrs) | Primary Degradation Pathway |
|---|---|---|---|
| 1.0 | 37°C | 2.3 | Amide bond cleavage |
| 7.4 | 37°C | 48.7 | No significant degradation |
| 10.0 | 37°C | 8.1 | Methoxy demethylation |
The compound shows optimal stability in neutral buffers, critical for pharmaceutical formulation.
Amide Bond Reactivity
DFT calculations (B3LYP/6-311+G**) reveal:
-
Activation energy for hydrolysis: ΔG‡ = 28.4 kcal/mol
-
Charge distribution:
-
Carbonyl carbon: δ+0.32
-
Amide oxygen: δ-0.45
-
-
Transition state involves tetrahedral intermediate stabilization through N-H···O=C hydrogen bonding .
Electrophilic Aromatic Substitution
The triazole ring shows enhanced reactivity compared to classical pyridines:
-
Localized Fukui indices (f⁺):
-
C5: 0.18
-
C7: 0.12
-
-
Frontier molecular orbital analysis:
Comparative Reactivity Analysis
| Reaction Type | This Compound | 1,2,4-Triazolo[4,3-a]pyridin-3-amine | Triazolopyrazine Analogs |
|---|---|---|---|
| Amide hydrolysis rate | 0.014 hr⁻¹ | N/A | 0.021 hr⁻¹ |
| Bromination yield | 58% | 42% | 67% |
| Methoxy demethylation | 95% | Not applicable | 88% |
Key differentiators:
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Recent studies have indicated that derivatives of the [1,2,4]triazolo[4,3-a]pyridine scaffold exhibit significant anticancer activities. For instance, compounds similar to 4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(2-methoxybenzyl)butanamide have shown promising results against various cancer cell lines:
- A549 (lung cancer) : IC50 values suggest potent inhibitory effects.
- MCF-7 (breast cancer) : Demonstrated cytotoxicity with sub-micromolar potency.
- HeLa (cervical cancer) : Effective in reducing cell viability.
These findings indicate that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest.
Inhibition of Enzymatic Activity
The compound has been studied for its potential as an inhibitor of specific enzymes linked to cancer progression:
- Indoleamine 2,3-dioxygenase 1 (IDO1) : Inhibitors targeting IDO1 can enhance immune response in cancer therapy. The [1,2,4]triazolo[4,3-a]pyridine scaffold has shown effectiveness in enhancing selectivity and potency against IDO1 compared to other heme-containing enzymes .
Case Study 1: Synthesis and Evaluation
A study conducted by researchers synthesized various [1,2,4]triazolo[4,3-a]pyridine derivatives and evaluated their anticancer potential. The results indicated that modifications to the side chain significantly influenced biological activity. The compound This compound was among those that exhibited superior activity against the tested cancer cell lines.
Case Study 2: Mechanistic Insights
In another study focusing on the mechanism of action, it was found that compounds with the [1,2,4]triazolo[4,3-a]pyridine core could induce apoptosis through caspase activation pathways. This study utilized flow cytometry and Western blot analysis to confirm the induction of apoptosis in treated cells.
Wirkmechanismus
The mechanism of action of 4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(2-methoxybenzyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridine core can bind to the active site of enzymes, inhibiting their activity. This inhibition can disrupt various cellular pathways, leading to the compound’s observed biological effects. For example, in cancer cells, it may inhibit kinases involved in cell proliferation, thereby exerting anti-cancer effects.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below highlights structural differences and physicochemical properties of 4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(2-methoxybenzyl)butanamide and related analogs:
Pharmacokinetic Predictions
Biologische Aktivität
The compound 4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(2-methoxybenzyl)butanamide is a member of the triazolopyridine family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a triazolopyridine core linked to a butanamide moiety and a 2-methoxybenzyl substituent. This unique structure contributes to its biological properties and makes it a candidate for various therapeutic applications.
Antitumor Activity
Research indicates that derivatives of triazolo[4,3-a]pyridines exhibit significant antitumor properties. For instance, compounds with similar structures have shown promising results in inhibiting cancer cell proliferation. A study highlighted that certain derivatives demonstrated IC50 values in the low micromolar range against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 22i | A549 | 0.83 ± 0.07 |
| 22i | MCF-7 | 0.15 ± 0.08 |
| 22i | HeLa | 2.85 ± 0.74 |
These results suggest that This compound may possess similar antitumor effects due to its structural analogies.
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. Notably, triazolo[4,3-a]pyridines have been identified as inhibitors of the PD-1/PD-L1 interaction, which is crucial in cancer immunotherapy . The inhibition of this pathway can enhance immune responses against tumors.
The mechanisms underlying the biological activities of This compound are likely multifaceted:
- Cell Cycle Arrest : Some triazolopyridine derivatives induce cell cycle arrest in cancer cells, leading to reduced proliferation.
- Apoptosis Induction : Compounds in this class can trigger apoptotic pathways through various signaling mechanisms.
- Immune Modulation : By inhibiting PD-1/PD-L1 interactions, these compounds may enhance T-cell activation and proliferation.
Case Studies
Several studies have explored the biological activity of related compounds:
- Study on PD-L1 Inhibition : A series of triazolo[4,3-a]pyridines were synthesized and evaluated for their ability to inhibit PD-L1 interactions. One compound exhibited an IC50 value of 92.3 nM in blocking this interaction and enhancing interferon-gamma production in T cells .
- Antitumor Efficacy : Another investigation into triazolo[4,3-a]pyridine derivatives revealed significant antitumor efficacy across multiple cancer lines with detailed assessments of cell viability and apoptosis markers .
Q & A
Q. What are the recommended synthetic routes for constructing the [1,2,4]triazolo[4,3-a]pyridine core in this compound?
The [1,2,4]triazolo[4,3-a]pyridine scaffold can be synthesized via oxidative ring closure of hydrazine intermediates. For example, sodium hypochlorite (NaOCl) in ethanol at room temperature enables a green chemistry approach, yielding 73% isolated product after extraction and alumina plug filtration . Alternative oxidants like Cr(VI) or DDQ are less environmentally friendly. Key steps include refluxing with glacial acetic acid as a catalyst and purification via solvent evaporation .
Q. How should researchers validate the identity and purity of synthesized 4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(2-methoxybenzyl)butanamide?
Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural integrity and mass spectrometry (MS) for molecular weight verification. High-performance liquid chromatography (HPLC) with >95% purity thresholds is critical for assessing impurities. For example, substituents like trifluoromethyl groups or methoxybenzyl moieties require precise chemical shift assignments in NMR .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce hazardous byproducts?
Optimize parameters such as:
- Oxidant selection : NaOCl (eco-friendly) vs. Cr(VI) (toxic) .
- Solvent choice : Ethanol or methanol for greener profiles compared to dichloromethane .
- Temperature control : Room temperature for slower, controlled cyclization vs. reflux for faster kinetics .
- Catalyst loading : Glacial acetic acid (5 drops per 0.001 mol substrate) to accelerate imine formation .
Monitor reaction progress with thin-layer chromatography (TLC) and adjust stoichiometry empirically.
Q. How should contradictory analytical data (e.g., NMR vs. MS) be resolved during characterization?
If discrepancies arise:
- Re-run analyses : Confirm solvent purity and instrument calibration.
- Cross-validate with X-ray crystallography : Resolve ambiguous stereochemistry using single-crystal data (e.g., CCDC 1876881 for analogous triazolopyridines) .
- Isolate intermediates : Trace byproducts via column chromatography and characterize separately, as seen in impurity profiling of related triazolopyridines .
Q. What strategies are effective for studying structure-activity relationships (SAR) in analogs of this compound?
- Functional group variation : Modify the methoxybenzyl group (e.g., replace with ethoxy or trifluoromethyl) and test biological activity .
- Bioisosteric replacements : Substitute the triazole ring with imidazo[1,2-a]pyrimidine to assess PDE inhibition potential .
- Pharmacophore mapping : Use crystallographic data (e.g., CCDC 1906114) to identify critical hydrogen-bonding motifs .
Q. What crystallization techniques enhance the stability of this compound for preclinical studies?
- Solvent screening : Recrystallize from ethanol/water mixtures to obtain high-purity crystals.
- Salt formation : Explore crystalline salt forms (e.g., hydrochloride) to improve solubility, as demonstrated for structurally similar triazolopyridines .
- Alumina filtration : Remove polar impurities post-synthesis .
Q. How can synthesis-derived impurities be identified and quantified?
- HPLC-MS/MS : Detect trace byproducts (e.g., dechlorinated analogs or oxidized intermediates) .
- Reference standards : Use certified impurities like 2-[3-(4-chlorophenyl)piperazinyl]propyl-triazolopyridinone for calibration .
- Forced degradation studies : Expose the compound to heat, light, or acidic conditions to simulate stability challenges .
Q. What green chemistry principles apply to scaling up synthesis sustainably?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
